p-(Dimethylamino)cinnamic acid is a highly conjugated, push-pull cinnamic acid derivative characterized by a strong electron-donating N,N-dimethylamino group and an electron-withdrawing carboxylic acid moiety. Commercially procured as a high-purity (≥99%) solid, it serves as a critical structural building block and specialized matrix in advanced analytical workflows. Its primary procurement value lies in its strong UV absorption profile near 355 nm, its capacity to form twisted intramolecular charge transfer (TICT) states, and its high reactivity in esterification and coupling protocols. These baseline properties make it a preferred precursor for nonlinear optical (NLO) materials, solvatochromic fluorescent probes, and a specialized matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry[1].
Substituting p-(dimethylamino)cinnamic acid with unsubstituted cinnamic acid, p-coumaric acid, or weaker electron-donor analogs (such as 4-amino or 4-methoxy derivatives) fundamentally compromises both process yield and application performance. In synthetic workflows targeting functionalized dyes or pigments, the absence of the strong N,N-dimethylamino donor significantly reduces coupling efficiency and fails to achieve the required bathochromic shifts for extended chromatic stability[1]. In analytical applications, standard MALDI matrices like 2,5-dihydroxybenzoic acid (DHB) lack the specific photophysical tuning of the dimethylamino derivative, leading to suboptimal ionization of transient, low-abundance oxidized lipids [2]. Consequently, buyers must procure the exact dimethylamino-substituted compound to ensure reproducibility in high-yield coupling reactions and specialized mass spectrometry detection.
When utilized as a precursor for the functionalization of 7-hydroxy-pyranoflavylium via 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) coupling, p-(dimethylamino)cinnamic acid demonstrates exceptionally high reactivity compared to closely related cinnamic acid analogs. Under identical room-temperature conditions, the dimethylamino derivative achieves near-quantitative conversion, significantly outperforming both the unsubstituted and 4-amino substituted variants[1].
| Evidence Dimension | EDC-mediated esterification yield |
| Target Compound Data | 99% yield (p-dimethylamino cinnamic acid) |
| Comparator Or Baseline | 68% yield (4-amino cinnamic acid) and 85% yield (trans-cinnamic acid) |
| Quantified Difference | +31% yield over the 4-amino analog and +14% over the unsubstituted baseline |
| Conditions | EDC coupling agent, room temperature, 20 h stirring |
This high conversion rate minimizes precursor waste and simplifies downstream purification, making it the most cost-effective choice for scaling up specialized dye and pigment manufacturing.
In mass spectrometry workflows targeting low-abundance oxidized lipids, standard matrices often struggle with signal suppression. p-(Dimethylamino)cinnamic acid has been quantitatively validated as a highly effective UV-MALDI matrix, specifically tuned for the 355 nm Nd:YAG laser. When formulated in an acetonitrile/THF solvent system, it provides distinct ionization pathways for truncated oxidized aldehyde lipids that are not optimally resolved by conventional matrices like 2,5-dihydroxybenzoic acid (DHB) or 9-aminoacridine (9-AA) [1].
| Evidence Dimension | Matrix suitability for MALDI-MS of oxidized phospholipids |
| Target Compound Data | Optimal signal resolution at 5 mg/mL in ACN/THF (1:3, v/v) |
| Comparator Or Baseline | DHB (0.5 M in methanol) and 9-AA |
| Quantified Difference | Provides complementary and distinct positive/negative ion mode detection for transient oxidized lipids compared to the DHB baseline |
| Conditions | 355 nm Nd:YAG laser excitation, rat liver extract proxy |
Procurement of this specific matrix enables analytical laboratories to detect and quantify transient lipid peroxidation products that would otherwise be missed using generic matrices.
The molecular architecture of p-(dimethylamino)cinnamic acid creates a highly efficient push-pull system that undergoes a twisted intramolecular charge transfer (TICT) upon UV excitation. This results in a massive change in the dipole moment between the ground and excited states. Unsubstituted cinnamic acids lack this mechanism entirely, rendering them useless for applications requiring strong solvatochromic responses [1].
| Evidence Dimension | Dipole moment change (Δμ) upon excitation |
| Target Compound Data | ~9.23 D (experimental) / 7.5 D (theoretical) |
| Comparator Or Baseline | Unsubstituted cinnamic acid (minimal Δμ, no TICT state) |
| Quantified Difference | >9 D increase in polarity upon excitation |
| Conditions | Measured via solvatochromic fluorescence shifts in varying solvent polarities |
This extreme polarity shift is a strict prerequisite for buyers formulating advanced solvatochromic sensors or electro-optic materials, dictating the selection of the dimethylamino derivative over simpler analogs.
Directly leveraging its optimized absorption at 355 nm and specific proton affinity, this compound is procured as a specialized matrix for the mass spectrometric analysis of complex biological specimens. It is particularly indicated for workflows requiring the detection of low-abundance oxidized phosphatidylcholines and phosphatidylethanolamines, where standard DHB matrices fail to provide adequate signal resolution [1].
Based on its near-quantitative (99%) EDC-coupling yield, industrial and academic synthetic chemists prioritize this compound for functionalizing hydroxylated core structures (e.g., pyranoflavyliums). The strong electron-donating dimethylamino group not only ensures high processability but also imparts extended chromatic stability and desirable red-shifted (bathochromic) absorption profiles to the final dyes [2].
Driven by its massive excited-state dipole moment change (>9 D) and dual fluorescence (DE and TICT states), this compound is a critical raw material for formulating molecular glasses, nonlinear optical (NLO) polymers, and environmental polarity sensors. It is the correct procurement choice when the application demands highly sensitive, solvent-dependent emission spectra [3].
Irritant